

The Role of Interleukin-15 in Refractory Celiac Disease: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

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Executive Summary

Refractory celiac disease (RCD) represents a severe and challenging form of celiac disease characterized by persistent or recurrent malabsorptive symptoms and villous atrophy despite strict adherence to a gluten-free diet for at least 12 months.[1] A growing body of evidence implicates the cytokine Interleukin-15 (IL-15) as a central player in the immunopathology of RCD, particularly in its more severe form, RCD type II, which carries a high risk of progression to enteropathy-associated T-cell lymphoma (EATL).[2][3] This technical guide provides an in-depth overview of the critical role of IL-15 in the pathogenesis of RCD, presents key quantitative data from clinical studies, details relevant experimental protocols, and visualizes the complex signaling pathways and experimental workflows involved.

Pathogenesis of IL-15 in Refractory Celiac Disease

In the context of celiac disease, the intestinal mucosa exhibits a significant upregulation of IL-15 expression in both the lamina propria and the intestinal epithelium.[4][5] This overexpression is a hallmark of the disease and is believed to be a key driver of the chronic inflammation and tissue damage observed. In RCD, this IL-15-driven pathology is amplified and becomes uncoupled from the initial gluten trigger.

1.1. Promotion of Intraepithelial Lymphocyte (IEL) Survival and Proliferation:

IL-15 plays a crucial role in the homeostasis and survival of intraepithelial lymphocytes (IELs). In RCD, particularly RCD type II, sustained high levels of IL-15 in the epithelium lead to the expansion of a clonal population of aberrant IELs.[4] These aberrant IELs are characterized by a lack of surface CD3 and T-cell receptor (TCR) expression but retain intracellular CD3 ϵ (sCD3-, iCD3+).[6] IL-15 promotes the survival of these aberrant IELs by activating anti-apoptotic pathways, thereby contributing to their accumulation in the intestinal epithelium.[6]

1.2. Enhancement of IEL Cytotoxicity:

IL-15 is a potent activator of IEL cytotoxic functions. It induces the expression of activating receptors like NKG2D on IELs and promotes their ability to kill intestinal epithelial cells in a TCR-independent manner.[2][5] This IL-15-driven cytotoxicity is a major contributor to the persistent villous atrophy seen in RCD, even in the absence of dietary gluten.

1.3. Disruption of Immune Homeostasis:

IL-15 disrupts the normal regulatory mechanisms that maintain immune homeostasis in the gut. It has been shown to interfere with the immunosuppressive signaling of Transforming Growth Factor-beta (TGF- β) by activating the c-Jun N-terminal kinase (JNK) pathway.[2] This inhibition of TGF- β signaling further fuels the chronic inflammatory state in the intestinal mucosa.

1.4. Signaling Pathways:

The pathogenic effects of IL-15 in RCD are mediated through several key signaling pathways. Upon binding to its receptor complex (IL-15R α , IL-2/15R β , and the common γ -chain), IL-15 activates the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, particularly JAK3 and STAT5.[2] This leads to the transcription of target genes involved in cell survival and proliferation. Additionally, IL-15 activates the Phosphatidylinositol 3-kinase (PI3K) and JNK pathways, which contribute to the resistance of effector T-cells to regulation and the promotion of a pro-inflammatory environment.[2][5]

Quantitative Data on IL-15 and IELs in Refractory Celiac Disease

The following tables summarize key quantitative findings from studies on IL-15 and IEL populations in RCD.

Table 1: Intraepithelial Lymphocyte (IEL) Populations in Celiac Disease and Refractory Celiac Disease

Cell Population	Healthy Controls	Active Celiac Disease	Refractory Celiac Disease Type I (RCD-I)	Refractory Celiac Disease Type II (RCD-II)	Reference
Aberrant IELs (sCD3-, iCD3+)	Not typically present	< 5%	< 20%	> 20-25% of total IELs	[6]
$\gamma\delta$ T-cells (% of total IELs)	~5%	Increased	Increased	Normal or decreased	[6]

Table 2: Quantitative Results from a Phase 2a Clinical Trial of AMG 714 (Anti-IL-15 mAb) in RCD Type II

Endpoint	AMG 714 Group (n=19)	Placebo Group (n=9)	p-value	Reference
Change from baseline in aberrant IELs (% of total IELs) at 12 weeks	-4.85% (90% CI -30.26 to 20.56)	0.75	[6][7][8]	
Change from baseline in aberrant IELs with respect to epithelial cells at 12 weeks	-38.22% (90% CI -95.73 to 19.29)	0.18	[6][7][8]	
Proportion of patients with diarrhea (BSFS score) at 12 weeks	Decreased from 53% to 37%	Increased from 22% to 44%	0.0008	[6][7]

Table 3: IL-15 and IL-15R α mRNA Expression in Celiac Disease

Molecule	Non-Celiac Controls	Celiac Disease (Gluten-Free Diet)	Active Celiac Disease	p-value (vs. Controls)	Reference
IL-15R α mRNA (median arbitrary units)	0.795	4.320	7.921	GFD: p=0.0334, Active: p=0.0062	[9][10]

Experimental Protocols

3.1. Immunohistochemistry for IL-15 in Human Intestinal Tissue

This protocol outlines the general steps for detecting IL-15 protein expression in formalin-fixed, paraffin-embedded (FFPE) human intestinal biopsies.

- 1. Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 changes, 5 minutes each).
 - Rehydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes), and 50% (1 change, 3 minutes).
 - Rinse in distilled water.
- 2. Antigen Retrieval:
 - Perform heat-induced epitope retrieval using a citrate buffer (10 mM, pH 6.0) at 95-100°C for 20-30 minutes.
 - Allow slides to cool to room temperature.
- 3. Peroxidase Blocking:
 - Incubate slides in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
 - Rinse with phosphate-buffered saline (PBS).
- 4. Blocking:
 - Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.
- 5. Primary Antibody Incubation:
 - Incubate with a primary antibody against human IL-15 at an optimized dilution overnight at 4°C.
- 6. Secondary Antibody and Detection:

- Wash slides with PBS.
- Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
- Wash with PBS.
- Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
- 7. Chromogen Development:
 - Develop the signal with a chromogen substrate such as 3,3'-diaminobenzidine (DAB) until the desired staining intensity is reached.
- 8. Counterstaining, Dehydration, and Mounting:
 - Counterstain with hematoxylin.
 - Dehydrate through graded alcohols and clear in xylene.
 - Mount with a permanent mounting medium.

3.2. Flow Cytometry for Intraepithelial Lymphocyte (IEL) Analysis

This protocol describes the isolation and immunophenotyping of IELs from human duodenal biopsies.

- 1. IEL Isolation:
 - Wash fresh duodenal biopsies in RPMI 1640 medium.
 - Incubate biopsies in a solution containing dithiothreitol (DTT) and ethylenediaminetetraacetic acid (EDTA) to detach epithelial cells and IELs.
 - Vortex and filter the cell suspension through a nylon mesh to remove debris.
 - Purify lymphocytes from epithelial cells using a density gradient centrifugation (e.g., Percoll).
- 2. Cell Staining:

- Wash the isolated IELs in flow cytometry staining buffer (PBS with 2% fetal bovine serum and 0.05% sodium azide).
- For surface staining, incubate cells with fluorescently conjugated antibodies against surface markers (e.g., CD3, CD8, CD103, TCR $\gamma\delta$) for 30 minutes on ice in the dark.
- For intracellular staining (for iCD3), first perform surface staining, then fix and permeabilize the cells using a commercial fixation/permeabilization kit.
- Incubate the permeabilized cells with an anti-CD3 ϵ antibody.
- 3. Data Acquisition and Analysis:
 - Wash the stained cells and resuspend in staining buffer.
 - Acquire data on a flow cytometer.
 - Analyze the data using appropriate software to gate on the lymphocyte population and quantify the percentages of different IEL subsets, including the aberrant sCD3 $^{-}$, iCD3 $^{+}$ population.

3.3. Organ Culture of Human Small Intestinal Biopsies

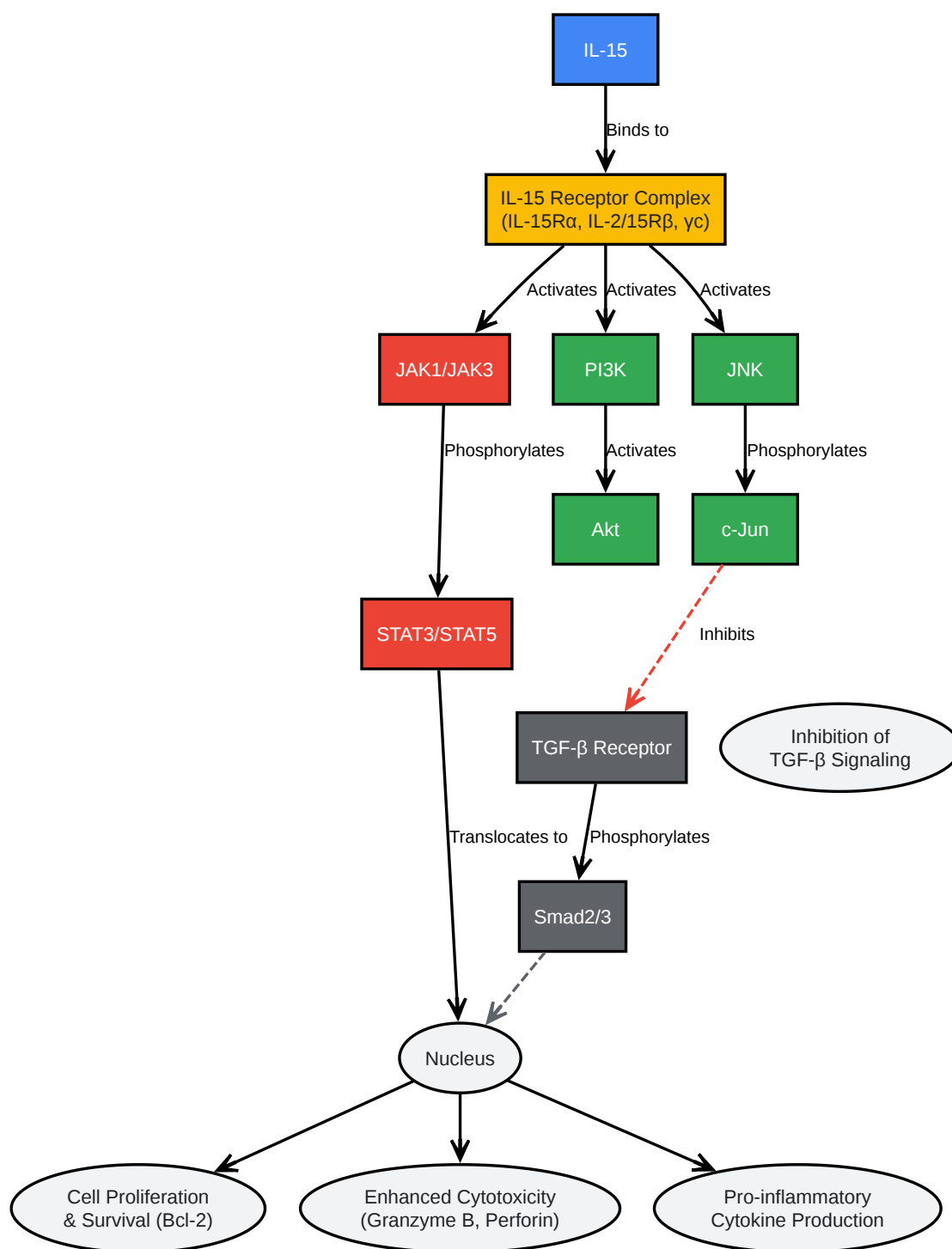
This protocol allows for the ex vivo study of the effects of gliadin or other stimuli on the intestinal mucosa.

- 1. Biopsy Preparation:
 - Place fresh duodenal biopsies on a sterile filter paper or a metal grid in a petri dish.
- 2. Culture Medium:
 - Add culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, penicillin/streptomycin, and L-glutamine) to the dish, ensuring the biopsy is at the air-liquid interface.
- 3. Stimulation:

- For gliadin challenge, add a peptic-tryptic digest of gliadin to the culture medium at a predetermined concentration.
- 4. Incubation:
 - Incubate the cultures in a humidified incubator at 37°C with 5% CO₂ for a specified period (e.g., 24-48 hours).
- 5. Analysis:
 - After incubation, the biopsy tissue can be processed for histology, immunohistochemistry, or RNA/protein extraction for further analysis. The culture supernatant can also be collected to measure cytokine levels.

Visualizations

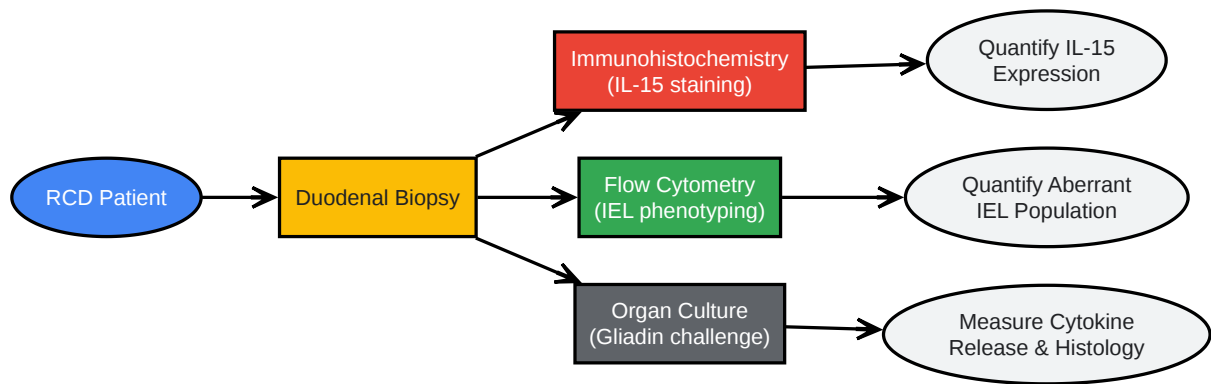
4.1. Signaling Pathways



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Caption: IL-15 signaling pathways in refractory celiac disease.

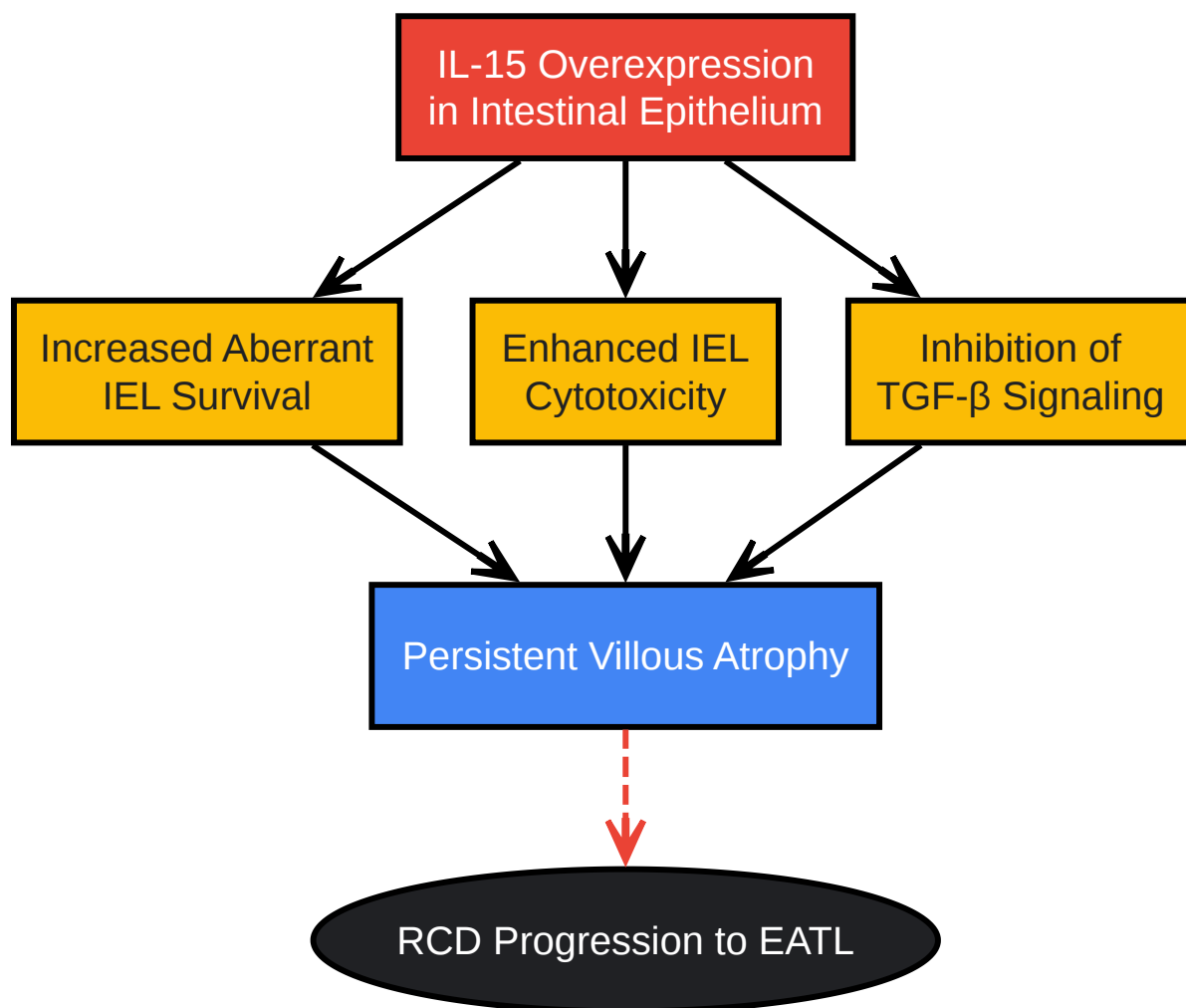
4.2. Experimental Workflow



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Caption: Experimental workflow for studying IL-15 in RCD.

4.3. Logical Relationships



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- To cite this document: BenchChem. [The Role of Interleukin-15 in Refractory Celiac Disease: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145773#role-of-il-15-in-refractory-celiac-disease]

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